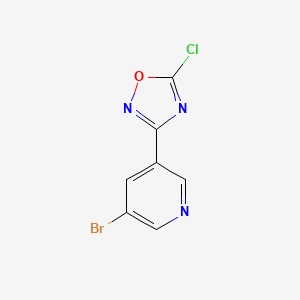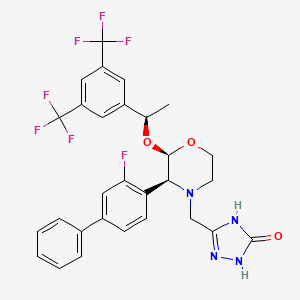![molecular formula C13H9ClN2 B13859328 3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
3-[Chloro(pyridin-3-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Chloro(pyridin-3-yl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a chloromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and benzonitrile.
Chloromethylation: The chloromethylation of 3-chloropyridine is achieved using formaldehyde and hydrochloric acid under acidic conditions to form 3-chloromethylpyridine.
Coupling Reaction: The 3-chloromethylpyridine is then coupled with benzonitrile in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Chloro(pyridin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: Primary amines derived from the reduction of the nitrile group.
Scientific Research Applications
3-[Chloro(pyridin-3-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or interact with neurotransmitter receptors.
Biological Studies: It can serve as a ligand that binds to specific proteins, allowing researchers to study protein-ligand interactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[Chloro(pyridin-2-yl)methyl]benzonitrile
- 3-[Chloro(pyridin-4-yl)methyl]benzonitrile
- 3-[Bromo(pyridin-3-yl)methyl]benzonitrile
Uniqueness
3-[Chloro(pyridin-3-yl)methyl]benzonitrile is unique due to the specific positioning of the chloro and nitrile groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-[chloro(pyridin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2/c14-13(12-5-2-6-16-9-12)11-4-1-3-10(7-11)8-15/h1-7,9,13H |
InChI Key |
MGUOOXLZYFPMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(C2=CN=CC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)

![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

